molecular formula C21H42O6 B155258 3,6,9,12-Tetraoxapentacosanoic acid CAS No. 127174-97-4

3,6,9,12-Tetraoxapentacosanoic acid

Cat. No.: B155258
CAS No.: 127174-97-4
M. Wt: 390.6 g/mol
InChI Key: YGNNWPABJOELRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,9,12-Tetraoxapentacosanoic acid (TOPA) is a polyether-modified fatty acid with the molecular formula C₂₁H₄₁O₆ and a molecular weight of 390.555 g/mol . It is characterized by a 21-carbon chain interspersed with four ether oxygen atoms at positions 3, 6, 9, and 12, terminating in a carboxylic acid group. TOPA has been identified as a lipid component in lichen extracts, where it contributes to antioxidant and antidiabetic activities . Its sodium salt (CAS 117292-47-4) is regulated under Canada’s Non-Domestic Substances List (NDSL), requiring notification for manufacturing or import .

Properties

CAS No.

127174-97-4

Molecular Formula

C21H42O6

Molecular Weight

390.6 g/mol

IUPAC Name

2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C21H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-24-14-15-25-16-17-26-18-19-27-20-21(22)23/h2-20H2,1H3,(H,22,23)

InChI Key

YGNNWPABJOELRL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCOCCOCCOCCOCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCOCCOCCOCCOCC(=O)O

Synonyms

TRIDECETH-4 CARBOXYLIC ACID

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Ether Linkages and Carboxylic Acid Groups

TOPA belongs to a broader class of polyether carboxylic acids. Key structural analogs include:

Compound Name Molecular Formula Chain Length Oxygen Atoms Molecular Weight (g/mol) Key Features Source/Application
3,6,9,12-Tetraoxapentacosanoic acid C₂₁H₄₁O₆ C21 4 390.555 Antioxidant lipid in lichens Lichen extracts, regulated under NDSL
4,7,10,13,16-Pentaoxaheptadecanoic acid C₁₇H₃₂O₇ C17 5 348.44 Shorter chain, higher oxygen density Synthetic polymer precursor
3,6,9,12-Tetraoxatetradecanedioic acid C₁₄H₂₄O₈ C14 4 320.30 Dioic acid with dual carboxyl groups Potential surfactant applications
3,6,9,12-Tetraoxatetracosanoic acid C₂₄H₄₆O₆ C24 4 454.62 Longer chain, similar oxygen pattern Environmental/regulatory studies

Key Differences :

  • Chain Length: TOPA (C21) and 3,6,9,12-Tetraoxatetracosanoic acid (C24) exhibit longer hydrophobic tails compared to C14 and C17 analogs, influencing solubility and membrane interaction .
  • Oxygen Density: 4,7,10,13,16-Pentaoxaheptadecanoic acid has five ether oxygens, enhancing hydrophilicity but reducing thermal stability relative to TOPA .

Alcohol and Amine Derivatives

Replacing the carboxylic acid group with alcohol or amine functionalities alters physicochemical properties:

Compound Name Molecular Formula Functional Group Molecular Weight (g/mol) Key Features Source/Application
3,6,9,12-Tetraoxapentacosan-1-ol C₂₁H₄₄O₅ Alcohol 364.58 Tentatively identified in plant protection products Surfactant or emulsifier in agrochemicals
3,6,9,12-Tetraoxatetradecane-1,14-diamine C₁₀H₂₄N₂O₄ Diamine 236.31 Bifunctional amine for polymer crosslinking Biomedical materials

Key Differences :

  • Polarity: Alcohol derivatives (e.g., 3,6,9,12-Tetraoxapentacosan-1-ol) are less polar than TOPA, favoring non-aqueous applications .
  • Reactivity : Diamine analogs enable covalent bonding in polymers, unlike the ionic interactions of carboxylic acids .

Regulatory and Industrial Relevance

  • TOPA’s Sodium Salt: Listed on Canada’s NDSL, requiring regulatory notification for industrial use .
  • Tentative Identification : Some analogs, like 3,6,9,12-Tetraoxapentacosan-1-ol, are tentatively identified in plant protection products, highlighting the need for further analytical validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.